N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a methylene-linked 2-(trifluoromethyl)benzamide at position 2. The triazole ring is further functionalized at position 5 with a thioether bridge connecting to a 2-oxoethyl moiety bearing a 5-methyl-1,3,4-thiadiazol-2-ylamino group.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N7O2S2/c1-13-8-9-14(2)18(10-13)34-19(11-28-21(36)16-6-4-5-7-17(16)24(25,26)27)31-33-23(34)37-12-20(35)29-22-32-30-15(3)38-22/h4-10H,11-12H2,1-3H3,(H,28,36)(H,29,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLLQXDJWJGSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide represents a complex molecular structure with potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a triazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities. The incorporation of trifluoromethyl and dimethylphenyl groups enhances its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively:
- Cytotoxic Effects : The compound has been tested against various cancer cell lines. For example, certain derivatives showed reduced viability in Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, the compound may exhibit additional biological activities:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro .
- Neuroprotective Properties : There is emerging evidence suggesting that thiadiazole compounds may provide neuroprotection in models of neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Synthesis and Activity Evaluation :
- Anticancer Screening :
Data Table
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has shown that derivatives of compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and tested against various bacterial strains. These studies indicate that such compounds can effectively combat drug-resistant bacteria .
Antifungal Properties : The antifungal activity of triazole derivatives is well-documented. Compounds with similar structures have demonstrated effectiveness against fungi such as Candida species. The incorporation of the thiadiazole group enhances the antifungal efficacy of these compounds by disrupting fungal cell wall synthesis .
Cancer Research : Some studies are exploring the potential of thiadiazole and triazole derivatives as anticancer agents. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation suggests a promising avenue for further research in cancer therapeutics .
Agricultural Applications
Fungicides : The compound's structural components suggest potential use as a fungicide in agriculture. Research indicates that similar triazole-based compounds can inhibit fungal growth on crops, providing an effective means of protecting plants from pathogenic fungi .
Pesticidal Activity : Beyond fungicides, the compound may exhibit insecticidal properties due to its complex structure that can interfere with the biological processes of pests. This application is particularly relevant in sustainable agriculture practices where chemical residues must be minimized .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including:
- Formation of Thiadiazole and Triazole Rings : These rings are crucial for the biological activity of the compound.
- Functionalization : The introduction of trifluoromethyl and dimethylphenyl groups enhances lipophilicity and biological activity.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the effectiveness of similar compounds:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Advanced Research Focus
- Substituent Modification : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -NO) to enhance electrophilic interactions. Alternatively, modify the thiadiazole moiety to improve solubility .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., 5-lipoxygenase-activating protein). Focus on hydrogen bonding between the trifluoromethylbenzamide group and catalytic residues .
What computational methods elucidate this compound’s interaction with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer dynamics. Solvent effects (e.g., polarizable continuum models) refine accuracy .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., π-π stacking between triazole and aromatic residues) .
How can researchers resolve contradictions in reported biological data?
Advanced Research Focus
Discrepancies in activity data may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell passage numbers, incubation times) to minimize inter-lab differences .
- Compound Stability : Perform stability studies under assay conditions (pH, temperature) using HPLC to detect degradation products .
How do solvent systems influence the compound’s synthesis and reactivity?
Q. Advanced Research Focus
- Polar Protic vs. Aprotic Solvents : Ethanol promotes nucleophilic substitution in thiol-alkylation steps, while dry acetone minimizes side reactions during cyclization .
- Reflux Optimization : Monitor reaction progress via TLC in varying solvents (e.g., DMF vs. THF) to balance reaction rate and yield .
Does tautomeric equilibria affect the compound’s bioactivity and analytical characterization?
Advanced Research Focus
The thiole-thione tautomerism in the triazole-thiadiazole core can alter binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
